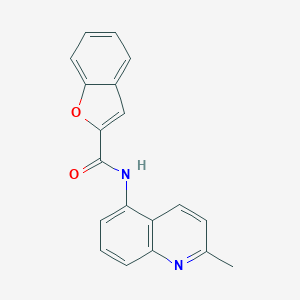![molecular formula C23H20N2O3 B243768 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243768.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide, also known as BMB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMB is a benzamide derivative that is synthesized through a series of chemical reactions.
作用機序
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide varies depending on its application. In cancer cells, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide induces apoptosis by activating the caspase pathway. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide also inhibits angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF). In inflammatory cells, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide inhibits the production of pro-inflammatory cytokines.
In weed species, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide inhibits the growth of plants by interfering with the biosynthesis of chlorophyll. In fungi, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide inhibits the growth of cells by interfering with the biosynthesis of ergosterol.
Biochemical and Physiological Effects
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide has been found to have several biochemical and physiological effects. In cancer cells, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide induces apoptosis and inhibits angiogenesis. In inflammatory cells, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide inhibits the production of pro-inflammatory cytokines. In weed species, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide inhibits the growth of plants by interfering with the biosynthesis of chlorophyll. In fungi, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide inhibits the growth of cells by interfering with the biosynthesis of ergosterol.
実験室実験の利点と制限
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide has several advantages for lab experiments. It is a well-established compound with a known synthesis method. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide is also highly stable, making it easy to store and transport. However, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its synthesis method requires several steps, making it time-consuming.
将来の方向性
There are several future directions for the study of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide. In medicine, further studies are needed to investigate the potential of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide as a treatment for inflammatory diseases. In agriculture, further studies are needed to investigate the potential of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide as a herbicide and fungicide. In environmental science, further studies are needed to investigate the potential of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide as a fluorescent probe for the detection of environmental pollutants.
Conclusion
In conclusion, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method has been well-established, and it has been extensively studied for its potential use in medicine, agriculture, and environmental science. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide has several biochemical and physiological effects, and its mechanism of action varies depending on its application. While N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide has some limitations for lab experiments, there are several future directions for its study.
合成法
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide involves several steps, including the condensation of 2-methylbenzoyl chloride and 5-amino-2-methylbenzoxazole, followed by the reaction of the resulting compound with 3-methyl-4-methoxybenzoyl chloride. The final product is obtained through purification and crystallization processes. The synthesis method of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide has been well-established and has been used in several studies.
科学的研究の応用
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide has been investigated for its anti-cancer properties. Studies have shown that N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
In agriculture, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide has been studied for its potential use as a herbicide. Studies have shown that N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide inhibits the growth of several weed species, making it a promising alternative to traditional herbicides. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide has also been investigated for its potential use as a fungicide.
In environmental science, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide has been studied for its potential use as a fluorescent probe for the detection of environmental pollutants. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide has been found to be highly sensitive to the presence of certain pollutants, making it a potential tool for environmental monitoring.
特性
分子式 |
C23H20N2O3 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C23H20N2O3/c1-14-11-12-16(23-25-18-9-4-5-10-20(18)28-23)13-19(14)24-22(26)17-8-6-7-15(2)21(17)27-3/h4-13H,1-3H3,(H,24,26) |
InChIキー |
BQZRKZZMXXROLN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=C(C(=CC=C4)C)OC |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-dimethoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243686.png)
![2-methoxy-3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243689.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B243690.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243691.png)

![N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B243693.png)


![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B243699.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B243701.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B243704.png)

